molecular formula C20H27NO2 B1451084 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline CAS No. 1040686-09-6

3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline

Cat. No.: B1451084
CAS No.: 1040686-09-6
M. Wt: 313.4 g/mol
InChI Key: IFIPFZVRYGLJSQ-UHFFFAOYSA-N
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Description

3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a benzene ring attached to an amino group. The compound’s structure includes a sec-butoxy group and an isopropoxybenzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, aniline, undergoes a substitution reaction with sec-butyl bromide in the presence of a base such as potassium carbonate to form 3-(sec-butoxy)aniline.

    Introduction of the Isopropoxybenzyl Group: The intermediate product is then reacted with 2-isopropoxybenzyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution reactions efficiently.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to reduce the aromatic ring or other functional groups.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogenating agents, alkylating agents, or other electrophiles/nucleophiles.

Major Products Formed

    Oxidation Products: Quinones, carboxylic acids, or other oxidized derivatives.

    Reduction Products: Reduced aromatic rings, amines, or other reduced derivatives.

    Substitution Products: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development or as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(Sec-butoxy)-N-(2-methoxybenzyl)aniline: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-(Sec-butoxy)-N-(2-ethoxybenzyl)aniline: Similar structure but with an ethoxy group instead of an isopropoxy group.

    3-(Sec-butoxy)-N-(2-propoxybenzyl)aniline: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline is unique due to the presence of both sec-butoxy and isopropoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-butan-2-yloxy-N-[(2-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-5-16(4)23-19-11-8-10-18(13-19)21-14-17-9-6-7-12-20(17)22-15(2)3/h6-13,15-16,21H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIPFZVRYGLJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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